4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The structure of this compound includes a pyrazolidine ring with two methylphenyl groups and a butyl group attached, which contributes to its unique properties.
Preparation Methods
The synthesis of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of silver-mediated cycloaddition reactions has been reported to provide high yields under mild conditions .
Chemical Reactions Analysis
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrazole derivatives, while reduction can yield hydrazine derivatives .
Scientific Research Applications
This compound has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit prostaglandin synthesis . Additionally, it has been used in the development of color formers in color photography .
Mechanism of Action
The mechanism of action of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s anti-inflammatory and analgesic effects are primarily attributed to this mechanism .
Comparison with Similar Compounds
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as phenylbutazone and pyrazolone . While phenylbutazone is widely used for its anti-inflammatory properties, this compound offers unique structural features that may enhance its biological activity . Other similar compounds include 1,2-dihydropyrazol-3-one and 3,5-dioxotetrahydropyrazoles, which also exhibit diverse pharmacological activities .
Properties
CAS No. |
64467-37-4 |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-17-20(24)22(18-13-8-6-10-15(18)2)23(21(17)25)19-14-9-7-11-16(19)3/h6-11,13-14,17H,4-5,12H2,1-3H3 |
InChI Key |
XUISKOLEFZHPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.